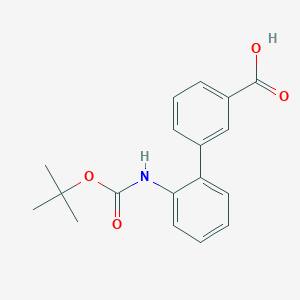

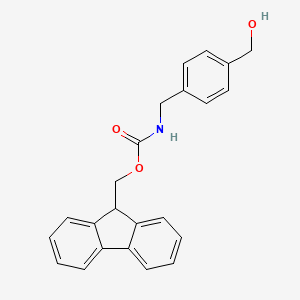

9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate include its molecular formula (C23H21NO3), and molecular weight (359.43) . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.科学的研究の応用

Environmental and Analytical Chemistry Applications

Polycyclic aromatic hydrocarbons (PAHs) undergo post-emission transformation and degradation, resulting in transformed PAH products (TPPs) that are potentially more hazardous than the parent compounds. Studies have identified photolysis as a significant process for PAH transformation and degradation, influenced by factors such as climate conditions and the presence of heavy metals. This research highlights the importance of understanding the environmental behavior of PAHs and TPPs and developing modern analytical methods to quantify their presence in environmental samples, which is crucial for mitigating their impacts on human health and the environment (Gbeddy et al., 2019).

Biotechnology and Biochemistry

Radiative decay engineering (RDE) represents a novel opportunity in fluorescence spectroscopy, enabling modifications to the emission of fluorophores by altering their radiative decay rates. This approach, leveraging the interactions between fluorophore dipoles and free electrons in metals, can enhance the quantum yields of low-efficiency chromophores, reduce lifetimes, and direct emission in specific directions. RDE has potential applications in medical diagnostics, DNA sequencing, and genomics, offering a new dimension to fluorescence-based techniques (Lakowicz, 2001).

Environmental Biodegradation

Microbial degradation plays a pivotal role in the environmental processing of PAHs, transforming these compounds into less complex metabolites. The efficiency of PAH biodegradation is contingent on various factors, including microbial population, environmental conditions, and the chemical structure of the PAHs. Enhancing biodegradation processes, through the addition of biosurfactant-producing bacteria or compost materials, for example, offers a pathway for addressing the environmental and health concerns associated with PAHs and their derivatives (Haritash & Kaushik, 2009).

Nanotechnology in Dentistry

Nano-hydroxyapatite (nano-HA) has garnered attention for its applications in dentistry due to its biocompatibility and ability to chemically bond to bone and teeth. It exhibits significant remineralizing effects on enamel lesions and reduces tooth sensitivity. Nano-HA is also being explored as an additive to enhance the mechanical properties of conventional dental materials, opening new avenues for preventive, restorative, and regenerative dental therapies (Pepla et al., 2014).

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-17-11-9-16(10-12-17)13-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAKBYNMNKEBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)